2-Chloroethyl formate
Overview
Description
2-Chloroethyl formate is an organic compound with the chemical formula C3H5ClO2. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often utilized as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloroethyl formate can be synthesized through the reaction of ethylene glycol with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods: In an industrial setting, this compound is produced by the reaction of ethylene oxide with formic acid in the presence of a catalyst. This method is preferred due to its efficiency and high yield. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the reactants.
Chemical Reactions Analysis
Types of Reactions: 2-Chloroethyl formate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form ethylene glycol and formic acid.
Reduction: It can be reduced to ethylene glycol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous medium, mild temperatures
Major Products Formed:
Carbamates: Formed from reaction with amines
Carbonates: Formed from reaction with alcohols
Ethylene Glycol and Formic Acid: Formed from hydrolysis
Scientific Research Applications
2-Chloroethyl formate has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Protecting Groups: It is employed to introduce protecting groups in organic synthesis, particularly for the protection of hydroxyl and amino groups.
N-Dealkylation Agent: It is used in the selective N-dealkylation of tertiary amines, which is a crucial step in the synthesis of certain drugs.
Mechanism of Action
The mechanism of action of 2-Chloroethyl formate involves its reactivity with nucleophiles. The compound undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. This reactivity is due to the electron-withdrawing nature of the chlorine atom, which makes the carbon atom more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Ethyl Chloroformate: Similar in structure but has an ethyl group instead of a chloroethyl group.
Methyl Chloroformate: Contains a methyl group instead of a chloroethyl group.
Chloroethyl Chloroformate: Contains an additional chlorine atom.
Uniqueness: 2-Chloroethyl formate is unique due to its specific reactivity and applications in organic synthesis. Its ability to act as a protecting group and N-dealkylation agent sets it apart from other similar compounds.
Properties
IUPAC Name |
2-chloroethyl formate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO2/c4-1-2-6-3-5/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOINBKBMJLHPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289297 | |
Record name | 2-chloroethyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1487-43-0 | |
Record name | NSC60187 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60187 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloroethyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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